Cas no 17095-01-1 (1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-)
17095-01-1 structure
Product Name:1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-
CAS No:17095-01-1
MF:C24H16N2O4S2
MW:460.524843215942
CID:1353257
PubChem ID:12311558
Update Time:2025-04-20
1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]-
- SCHEMBL5140929
- DTXSID201264473
- 17095-01-1
- 4,4a(2)-Bis[(4-nitrophenyl)thio]-1,1a(2)-biphenyl
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- Inchi: 1S/C24H16N2O4S2/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H
- InChI Key: DEBHAJZMAVEPDM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1)C1C=CC(=CC=1)SC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 460.05514934g/mol
- Monoisotopic Mass: 460.05514934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 142Ų
1,1'-Biphenyl, 4,4'-bis[(4-nitrophenyl)thio]- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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